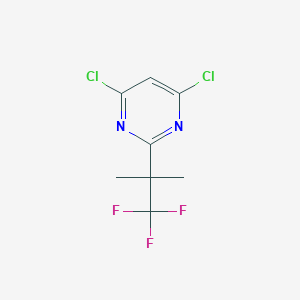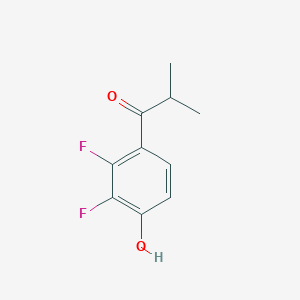
1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluorinated phenyl group and a hydroxy group, which contribute to its distinct chemical behavior.
準備方法
The synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one typically involves several steps:
Synthetic Routes: The preparation often starts with the fluorination of a suitable phenol derivative, followed by the introduction of a methylpropanone moiety. Common reagents include fluorinating agents like diethylaminosulfur trifluoride (DAST) and methylating agents such as methyl iodide.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorinated phenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently. For example, nucleophilic substitution may require a strong base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: It can modulate specific biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
類似化合物との比較
1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone and 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-difluoroethanone
Uniqueness: The presence of the methylpropanone moiety distinguishes it from other difluorinated phenyl compounds, potentially offering different reactivity and applications.
特性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC名 |
1-(2,3-difluoro-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-5(2)10(14)6-3-4-7(13)9(12)8(6)11/h3-5,13H,1-2H3 |
InChIキー |
NGZLPKCHAGMNDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=C(C(=C(C=C1)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


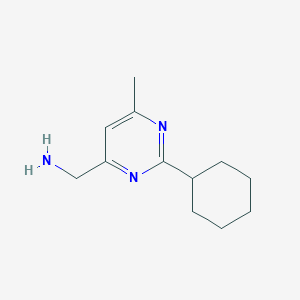
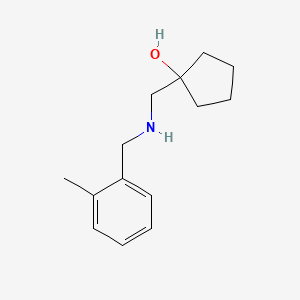
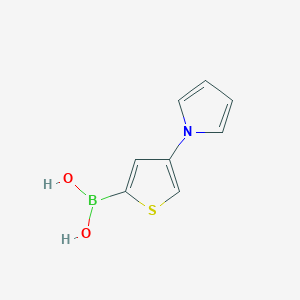
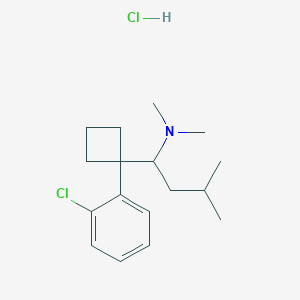
![6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13340069.png)
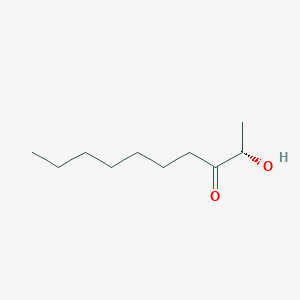
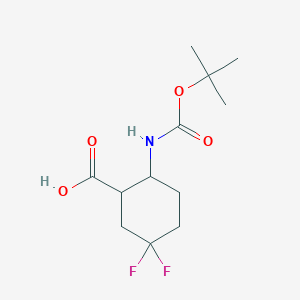
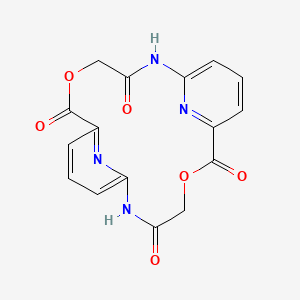
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
![4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine](/img/structure/B13340090.png)
![5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13340094.png)
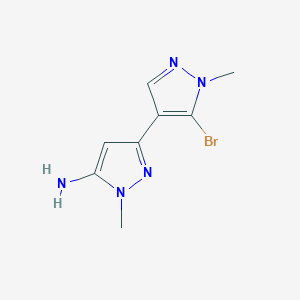
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)
